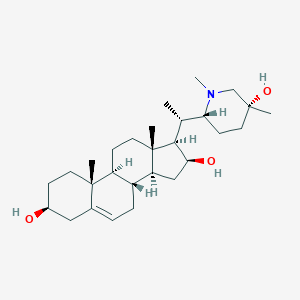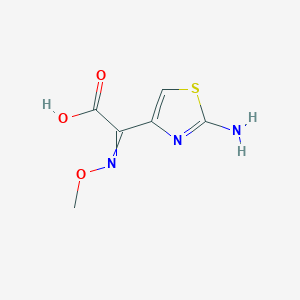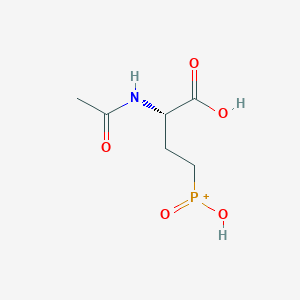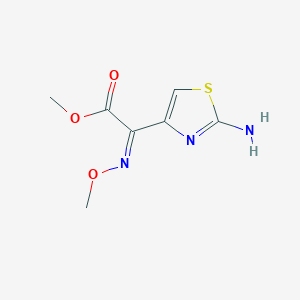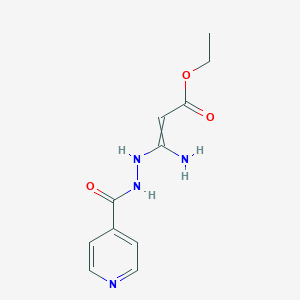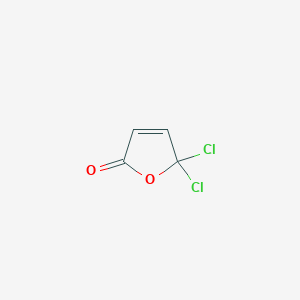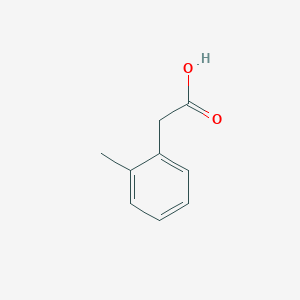
o-Tolylacetic acid
概要
説明
o-Tolylacetic acid is a chemical compound that can be derived from the pyrolysis of other organic molecules. It is related to the family of acetylenes and is an intermediate in the formation of various polycyclic aromatic hydrocarbons (PAHs) during high-temperature reactions, such as those found in combustion processes .
Synthesis Analysis
The synthesis of o-Tolylacetylene, a closely related compound to o-Tolylacetic acid, has been achieved through flash vacuum pyrolysis (FVP) of isoxazolone at extremely high temperatures (800 °C) and low pressures (10^(-4) hPa). This process also leads to the formation of indene, which can further react to form biindenyls and eventually chrysene, a PAH of significant interest due to its presence in hydrocarbon combustion .
Molecular Structure Analysis
While the specific molecular structure analysis of o-Tolylacetic acid is not detailed in the provided papers, the structure of related compounds such as o-Tolylacetylene and its derivatives have been studied. These compounds exhibit interesting structural dynamics, such as the Roger Brown rearrangement, which involves a reversible 1,2-shift that can lead to carbon scrambling in labeled indene derivatives .
Chemical Reactions Analysis
o-Tolylacetylene, which is structurally similar to o-Tolylacetic acid, undergoes isomerization at temperatures between 900-1000 °C to form indene. Indene can then lose a hydrogen atom and undergo dimerization to form biindenyls. These reactions are facilitated by positive entropies of activation, making them more likely at the high temperatures relevant to hydrocarbon combustion chemistry .
Physical and Chemical Properties Analysis
The physical and chemical properties of o-Tolylacetic acid itself are not directly discussed in the provided papers. However, the properties of related metal complexes with p-tolylacetic acid have been studied. These complexes exhibit octahedral structures and coordinate through the carboxyl group to the metal ions. They contain water molecules as water of crystallization, which do not form a coordinate bond with the metal ion. The thermal properties of these complexes have been explored using thermogravimetry and differential thermal analysis, revealing endothermic dehydration processes and exothermic reactions leading to the formation of metal oxides .
科学的研究の応用
1. Solubility in Binary Solvent Systems
o-Tolylacetic acid's solubility has been studied in binary mixtures of cyclohexane with various solvents. A study by Judy and Acree (1985) explored the solubility of a related compound, p-tolylacetic acid, in such mixtures, comparing monomeric and dimeric models. The dimer model more accurately predicted solubilities, emphasizing the importance of molecular interactions in solubility predictions (Judy & Acree, 1985).
2. Metal Complex Formation
Research by Carson et al. (1996) focused on the properties of p-tolylacetic acid complexes with metals like cobalt, nickel, and copper. These complexes displayed octahedral structures and coordination through the carboxyl group, relevant for understanding metal-organic interactions (Carson et al., 1996).
3. Chiral Derivatizing Agent Synthesis
o-Tolylacetic acid derivatives, such as α-cyano-α-fluoro-p-tolylacetic acid (CFTA), have been synthesized for use as chiral derivatizing agents. Takéuchi et al. (1998) developed CFTA, emphasizing its efficiency in optical purity assessments (Takéuchi et al., 1998).
4. Heterocyclic Synthesis
Functionally substituted arenes, including p-tolylacetic acid, have been utilized in heterocyclic synthesis. Larock (1985) demonstrated the use of thallation and palladium-promoted olefination in synthesizing heterocycles, an important process in organic synthesis (Larock, 1985).
5. Enzymatic Resolution of Acid Esters
A variant of Yarrowia lipolytica lipase was used to resolve o-tolyl acid esters, important for pharmaceutical intermediates. Cancino et al. (2008) found enhanced enantioselectivity with this variant, a key development in chemical synthesis (Cancino et al., 2008).
Safety and Hazards
According to the safety data sheet, if inhaled, the person should be moved into fresh air and given artificial respiration if not breathing . In case of skin contact, wash off with soap and plenty of water . If swallowed, never give anything by mouth to an unconscious person and rinse mouth with water .
Relevant Papers A paper titled “Lipase-catalyzed enantioselective transesterification toward esters of 2-bromo tolylacetic acids” discusses the synthesis of a compound similar to o-Tolylacetic acid .
特性
IUPAC Name |
2-(2-methylphenyl)acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10O2/c1-7-4-2-3-5-8(7)6-9(10)11/h2-5H,6H2,1H3,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RZWGTXHSYZGXKF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50214650 | |
| Record name | o-Tolylacetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50214650 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
150.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
644-36-0 | |
| Record name | (2-Methylphenyl)acetic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=644-36-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | o-Tolylacetic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000644360 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 644-36-0 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=16053 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | o-Tolylacetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50214650 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | o-tolylacetic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.380 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | O-TOLYLACETIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TJ4YXB9N7P | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: Why is there interest in resolving racemic mixtures of 2-bromo-arylacetic acid esters like 2-bromo-o-tolylacetic acid ethyl ester?
A1: 2-bromo-arylacetic acids are important chemical intermediates in the pharmaceutical industry [, ]. Often, only one enantiomer of a chiral molecule exhibits the desired pharmacological activity while the other enantiomer may be inactive or even cause adverse effects. Resolution of racemic mixtures allows for the isolation of the desired enantiomer, leading to safer and more effective pharmaceuticals. Specifically, 2-bromo-o-tolylacetic acid is a precursor to certain analgesics [].
Q2: How does the V232A mutation in the Lip2 lipase impact its activity towards 2-bromo-o-tolylacetic acid ethyl ester?
A2: The V232A mutation significantly enhances both the enantioselectivity and the catalytic activity of Lip2 lipase towards 2-bromo-o-tolylacetic acid ethyl ester []. The enantioselectivity (E-value) increases from 16 for the wild-type enzyme to 92 for the V232A variant. This improvement primarily stems from a significant increase in the enzyme's catalytic activity towards the preferred (S)-enantiomer. Additionally, the V232A mutation leads to a remarkable 13-fold increase in the overall reaction rate for this specific substrate [].
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

